2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl-
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Overview
Description
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- typically involves the chlorination of 1,3-dihydro-1,3-dimethyl-2H-indol-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or transcription factors involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Known for its broad-spectrum biological activities.
1,3-Dihydro-1,3,3-trimethylspiro 2H-indole-2,3 - 3H naphth 2,1-b 1,4 oxazine: Used in molecular electronics as a photochromic material
Uniqueness
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
61110-65-4 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-chloro-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C10H10ClNO/c1-10(11)7-5-3-4-6-8(7)12(2)9(10)13/h3-6H,1-2H3 |
InChI Key |
AAGYNZJIETXYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)Cl |
Origin of Product |
United States |
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